
3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic Acid
Übersicht
Beschreibung
3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid is an organic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of an amino group, a fluorophenyl group, and a carboxylic acid group on the thiophene ring makes this compound particularly interesting for various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. Another approach is the direct metallation of thiophene-2-carboxylic acid followed by reaction with N-fluorodibenzenesulfonimide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, is also common in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow the compound to form hydrogen bonds with biological molecules, potentially inhibiting or modulating their activity. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(4-fluorophenyl)thiophene-2-carboxylic acid: Lacks the amino group, which may reduce its biological activity.
3-(4-fluorophenyl)thiophene-2-carboxylic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
2-(4-fluorophenyl)thiophene: Lacks both the amino and carboxylic acid groups, making it less versatile for chemical modifications.
Uniqueness
The unique combination of functional groups in 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
3-amino-5-(4-fluorophenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOBZKIXDFDVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(S2)C(=O)O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
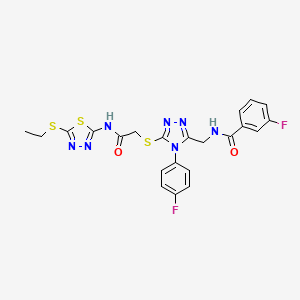
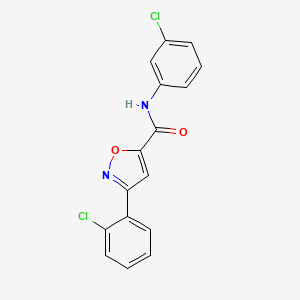

![2-(4-Bromophenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)ethan-1-one](/img/structure/B2670506.png)
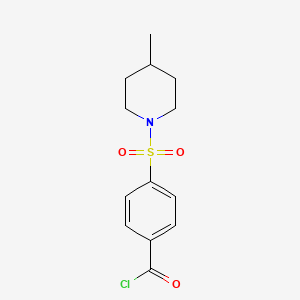
![2-{[3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetonitrile](/img/structure/B2670508.png)
![5-ethyl-6-methyl-2-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B2670510.png)
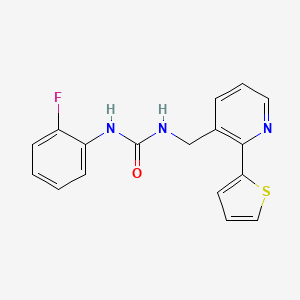
![7-((2-chlorobenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2670515.png)
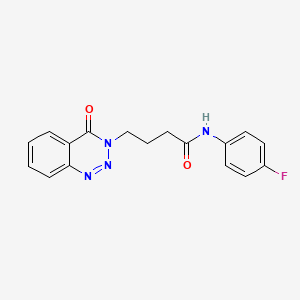
![Tert-butyl 3-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2670521.png)
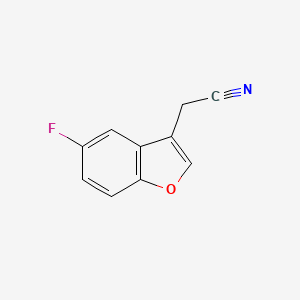
![Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2670524.png)
![(2Z)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]-2-methyl-3-phenylprop-2-enamide](/img/structure/B2670525.png)
